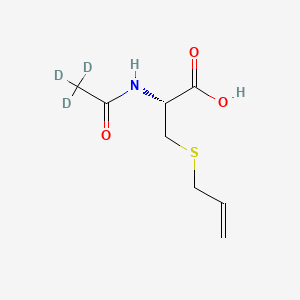
SCA-13C-15N2 hydrochloride
Übersicht
Beschreibung
SCA-13C-15N2 hydrochloride, also known as Semicarbazide-13C-15N2 hydrochloride, is an isotopically labeled metabolite of nitrofuran . Nitrofuran is an antimicrobial drug used in veterinary medicine . The compound has a molecular weight of 114.51 .
Synthesis Analysis
SCA-13C-15N2 hydrochloride has been used as an internal standard for the determination of semicarbazide in aquaculture products and honey samples using various chromatography techniques .Molecular Structure Analysis
The molecular formula of SCA-13C-15N2 hydrochloride is CH6ClN3O . The InChI string representation isInChI=1S/CH5N3O.ClH/c2-1 (5)4-3;/h3H2, (H3,2,4,5);1H/i1+1,3+1,4+1; . The compound contains stable isotopes of carbon-13 and nitrogen-15 . Physical And Chemical Properties Analysis
SCA-13C-15N2 hydrochloride has a molecular weight of 114.51 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 81.1 Ų .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
SCA-13C-15N2 hydrochloride: is extensively used in analytical chemistry for quantitative analysis . Its isotopic labeling with carbon-13 and nitrogen-15 allows for precise identification and quantification of substances in complex mixtures using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) . This is particularly useful in detecting and measuring trace amounts of chemicals in environmental samples or pharmaceutical products.
Environmental Monitoring
In environmental monitoring, SCA-13C-15N2 hydrochloride serves as an internal standard for the detection of contaminants. It helps in the assessment of water quality by identifying pollutants such as nitrofuran metabolites, which are harmful to aquatic life and can enter the human food chain .
Food Safety Analysis
The compound is crucial in food safety analysis, especially in testing for the presence of veterinary drug residues in meat and seafood. Its stable isotopic labels ensure accurate calibration in chromatographic methods, safeguarding against false positives or negatives in the detection of banned substances .
Pharmacology
In pharmacology, SCA-13C-15N2 hydrochloride is used to study drug metabolism and pharmacokinetics. Researchers can track the metabolic pathways and breakdown products of drugs in the body, leading to a better understanding of drug efficacy and safety .
Biotechnology
Biotechnological applications include using SCA-13C-15N2 hydrochloride as a tracer in metabolic studies. It helps in elucidating biosynthetic pathways in microorganisms, which is essential for the development of bio-based production processes for pharmaceuticals and chemicals .
Clinical Research
In clinical research, this compound aids in the development of diagnostic tests. It can be used to create reference standards for biomarker identification, which is fundamental in the early detection of diseases and the monitoring of therapeutic interventions .
Proteomics
SCA-13C-15N2 hydrochloride: is valuable in proteomics for protein quantification and identification. The isotopic labels allow for differentiation between peptides in mass spectrometry, enhancing the accuracy of protein profiling in biological samples .
Material Science
Lastly, in material science, the compound’s isotopic labels can be used to investigate the degradation of polymers and other materials. This application is vital for understanding material lifecycles and for developing more sustainable materials .
Safety and Hazards
Eigenschaften
IUPAC Name |
(15N)azanyl(13C)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYBDSXTDXSHY-XRNBZBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)[15NH][15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCA-13C-15N2 hydrochloride | |
CAS RN |
1173020-16-0 | |
| Record name | 1173020-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)






